molecular formula C18H17N5O2 B2881433 1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one CAS No. 2261023-12-3

1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one

Cat. No.: B2881433
CAS No.: 2261023-12-3
M. Wt: 335.367
InChI Key: SZFNCGWHZZRTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones . It was designed using computer-aided design, synthesis, and evaluation .


Synthesis Analysis

The synthesis of this compound involved virtual screening based on molecular docking followed by molecular dynamics simulation and MM/GBSA calculations . After testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60 μM were found . The best result was 27.31 μM for racemic amide 9m .


Molecular Structure Analysis

The molecular structure of this compound was determined using computer-aided design and molecular dynamics simulations . The compound was selected for synthesis and evaluation based on these calculations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were guided by molecular docking and dynamics simulations . The effectiveness of different approaches (MM/GBSA and alchemical ABFE) for protein–ligand binding affinity prediction was assessed based on the obtained experimental data .

Mechanism of Action

The compound acts as an inhibitor of the SARS-CoV-2 main protease (Mpro) . This protease is a key enzyme in the life cycle of the coronavirus, making it a prime target for therapeutic intervention .

Future Directions

The future directions for this compound involve further optimization of the hit compounds . The effectiveness of different approaches for protein–ligand binding affinity prediction will be assessed based on the obtained experimental data . The best convergence was achieved when long molecular dynamics simulations (200 ns) of complexes from docking were carried out, followed by calculations of free binding energies with the MM/GBSA method and explicit accounting of entropy .

Properties

IUPAC Name

1-[3-[5-(4,5,6,7-tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-16-7-8-23(16)12-4-1-3-11(9-12)17-20-18(25-22-17)13-5-2-6-15-14(13)10-19-21-15/h1,3-4,9-10,13H,2,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFNCGWHZZRTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NN=C2)C3=NC(=NO3)C4=CC(=CC=C4)N5CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.